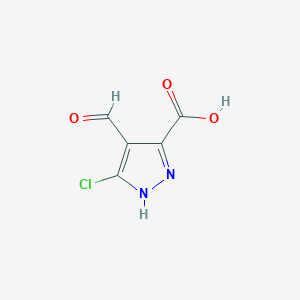

5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid

Description

Significance of Pyrazole (B372694) Core Structures in Organic Synthesis and Materials Science

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a versatile scaffold in organic chemistry. chim.it Its unique electronic properties and the ability to be readily functionalized at various positions make it a valuable building block for more complex molecular architectures. researchgate.net In organic synthesis, pyrazole derivatives serve as key intermediates in the creation of a wide array of compounds with diverse applications. chim.it

The prevalence of the pyrazole moiety in numerous commercially successful pharmaceuticals highlights its importance in medicinal chemistry. Compounds incorporating this ring system have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. researchgate.netmdpi.com The ability of the pyrazole core to act as a bioisostere for other functional groups and to engage in various intermolecular interactions, such as hydrogen bonding and metal coordination, contributes to its frequent use in drug design.

Beyond the life sciences, pyrazole-based compounds are also finding increasing use in materials science. Their inherent thermal stability and tunable electronic characteristics have led to their investigation for applications in organic light-emitting diodes (OLEDs), polymers, and as ligands in coordination chemistry. chim.it The functionalization of the pyrazole ring allows for the fine-tuning of photophysical and electronic properties, making them promising candidates for advanced materials.

Overview of 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid as a Research Target

While the broader family of pyrazole derivatives has been extensively studied, academic research specifically focused on 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid is limited. This highly functionalized molecule, however, presents itself as a compelling target for synthetic and mechanistic investigations due to the unique interplay of its substituent groups. The presence of a carboxylic acid, a formyl group, and a chloro atom on the pyrazole core suggests a rich and varied reactivity profile.

The combination of an electron-withdrawing formyl group at the 4-position and a chloro substituent at the 5-position is expected to significantly influence the acidity of the carboxylic acid at the 3-position and the N-H proton. These substituents also offer multiple sites for chemical modification, making the compound an attractive starting material for the synthesis of more complex pyrazole derivatives.

Table 1: Functional Groups of 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid and Their Potential Reactivity

| Functional Group | Position | Potential Reactions |

| Carboxylic Acid | 3 | Esterification, Amide formation, Decarboxylation rsc.org, Conversion to acid chloride asianpubs.orgeurekaselect.com |

| Formyl Group | 4 | Oxidation to carboxylic acid, Reduction to alcohol, Aldol condensation, Wittig reaction, Imine formation |

| Chloro Atom | 5 | Nucleophilic aromatic substitution |

| Pyrazole N-H | 1 | Alkylation, Arylation, Acylation |

This table is interactive and presents a summary of potential chemical transformations based on the functional groups present in the molecule.

Scope and Objectives of Academic Investigations

Academic investigations into compounds like 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid would likely encompass several key areas. A primary objective would be the development of efficient and regioselective synthetic routes to this and related multi-substituted pyrazoles. This could involve exploring various cyclization strategies and post-functionalization reactions of simpler pyrazole precursors.

A significant focus would also be placed on elucidating the reactivity of this molecule. Studies would likely explore the selective transformation of one functional group in the presence of others. For instance, investigating the conditions for the selective reaction of the formyl group without affecting the carboxylic acid or the chloro substituent would be of considerable interest.

Furthermore, the potential of 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid as a scaffold for the synthesis of novel bioactive compounds or functional materials would be a major driver of research. The diverse functional handles on the molecule provide a platform for creating libraries of derivatives for screening in various applications. The structural characterization of these new compounds, including through techniques like X-ray crystallography, would be crucial for understanding their properties. researchgate.nettandfonline.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN2O3/c6-4-2(1-9)3(5(10)11)7-8-4/h1H,(H,7,8)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZTDIQAQWMQYQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C1=C(NN=C1C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 4 Formyl 1h Pyrazole 3 Carboxylic Acid and Its Derivatives

Classical Approaches to Pyrazole (B372694) Synthesis

Classical methods for pyrazole synthesis predominantly involve the condensation of a binucleophilic hydrazine (B178648) derivative with a 1,3-dielectrophilic species. This approach has been a mainstay in the synthesis of pyrazoles for over a century and continues to be widely employed due to its reliability and the ready availability of starting materials.

Cyclocondensation Reactions

Cyclocondensation reactions are a direct and efficient route to the pyrazole nucleus, involving the formation of two new bonds in a single synthetic operation. The choice of the 1,3-dielectrophilic component is critical and dictates the substitution pattern of the resulting pyrazole.

The reaction of hydrazines with 1,3-dicarbonyl compounds, famously known as the Knorr pyrazole synthesis, is one of the most fundamental and widely used methods for constructing the pyrazole ring. mdpi.comnih.govresearchgate.net This method is valued for its simplicity and the directness with which it yields polysubstituted pyrazoles. mdpi.comnih.gov The initial synthesis of substituted pyrazoles was accomplished in 1883 by Knorr and his collaborators, who reacted hydrazine derivatives with β-diketones. mdpi.com

The reaction mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic pyrazole ring. A significant consideration in this synthesis is the potential for the formation of two regioisomers when an unsymmetrical 1,3-dicarbonyl compound is used with a substituted hydrazine. mdpi.comnih.gov The regioselectivity of the reaction can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound, as well as the reaction conditions. For instance, acid catalysis can favor the formation of one regioisomer over the other.

| Reactant 1 | Reactant 2 | Key Conditions | Product(s) | Noteworthy Findings |

| Hydrazine derivatives | 1,3-Diketones | Acid or base catalysis, various solvents | Polysubstituted pyrazoles | A mixture of two regioisomers can be formed with unsymmetrical diketones. mdpi.com |

| Arylhydrazine hydrochloride | 4,4,4-trifluoro-1-arylbutan-1,3-diones | N,N-dimethylacetamide (aprotic dipolar solvent) | 1-Aryl-3-aryl-5-(trifluoromethyl)pyrazoles and 1-aryl-5-aryl-3-(trifluoromethyl)pyrazoles | High regioselectivity (98:2) is achieved in aprotic dipolar solvents compared to equimolar mixtures in protic solvents like ethanol. nih.gov |

| Methylhydrazine | β-Ketoesters | In situ generation of 1-formyl-1-methylhydrazine | Triply substituted pyrazoles | This one-pot method allows for regioselective synthesis. beilstein-journals.org |

Another classical and effective route to pyrazoles involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds. mdpi.comnih.gov This reaction typically proceeds through a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by an intramolecular cyclization and dehydration. beilstein-journals.orgnih.gov The initial product is often a pyrazoline (4,5-dihydro-1H-pyrazole), which can then be oxidized to the corresponding aromatic pyrazole. nih.govdntb.gov.ua In some cases, if the α,β-unsaturated carbonyl compound contains a suitable leaving group at the β-position, the pyrazole can be formed directly through an addition-elimination mechanism. nih.govnih.gov

The regioselectivity of the initial Michael addition is governed by the electronic nature of the substituents on both reactants. The nitrogen atom of the hydrazine that acts as the initial nucleophile will ultimately be at the 1-position of the pyrazole ring. When substituted hydrazines are used, a mixture of regioisomers can be obtained.

| Reactant 1 | Reactant 2 | Key Conditions | Intermediate | Product | Noteworthy Findings |

| Hydrazine derivatives | α,β-Unsaturated ketones | Various solvents, sometimes with acid or base catalysis | Pyrazoline | Polysubstituted pyrazoles | The pyrazoline intermediate is typically oxidized to the pyrazole. nih.gov |

| Tosylhydrazine | α,β-Unsaturated carbonyl compounds | Alkaline conditions | Not isolated | N-Functionalized pyrazoles | The tosyl group acts as a leaving group, leading directly to the aromatic pyrazole. nih.gov |

| Hydrazines | α,β-Alkynic aldehydes | One-pot reaction with phenylselenyl chloride | α,β-Alkynic hydrazones | 4-(Phenylselanyl)pyrazoles | In situ formation of the hydrazone followed by cyclization. mdpi.com |

β-Enaminones are versatile building blocks for the synthesis of various heterocyclic systems, including pyrazoles. mdpi.com The reaction of β-enaminones with hydrazines provides a direct route to substituted pyrazoles. The reaction mechanism is initiated by the nucleophilic attack of the hydrazine on the β-carbon of the enaminone, which is followed by an intramolecular cyclization and elimination of an amine (often dimethylamine (B145610) if the enaminone is derived from dimethylformamide dimethyl acetal) and water to yield the pyrazole ring. nih.gov

This method is particularly useful for the synthesis of N-arylpyrazoles and can be carried out under relatively mild conditions. The regioselectivity is generally well-controlled, as the initial nucleophilic attack occurs at the electron-deficient β-position of the enaminone.

| Reactant 1 | Reactant 2 | Key Conditions | Product | Mechanism Highlights |

| Hydrazine hydrate (B1144303) | N-Arylpyrazole-containing enaminones | Acetic acid | Bipyrazoles | Initial addition of the amino group of hydrazine to the enaminone double bond, followed by elimination of dimethylamine and water. nih.gov |

| Hydrazines | Enaminones (generated in situ from 1,3-dicarbonyls and DMF-dimethylacetal) | 2,2,2-Trifluoroethanol | 1,4,5-Substituted pyrazoles | The reaction is catalyzed by the fluorinated solvent which stabilizes the enol form of the dicarbonyl. beilstein-journals.org |

| Hydrazines | Enaminones | Iodine, Selectfluor, DMSO | 1,4-Disubstituted pyrazoles | A metal-free cascade reaction where DMSO acts as a C1 source. organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloaddition reactions are a powerful and highly convergent tool for the synthesis of five-membered heterocyclic rings, including pyrazoles. This approach involves the reaction of a 1,3-dipole with a dipolarophile, typically an alkene or an alkyne.

The 1,3-dipolar cycloaddition of nitrile imines with alkenes or alkynes is a well-established and frequently employed method for pyrazole synthesis. nih.gov Nitrile imines are reactive intermediates that are typically generated in situ from the dehydrohalogenation of hydrazonoyl halides in the presence of a base. chim.it

When alkynes are used as dipolarophiles, the reaction directly affords the corresponding substituted pyrazoles in a single step. chim.it The reaction with alkenes, on the other hand, yields pyrazoline intermediates, which subsequently require an oxidation step to furnish the aromatic pyrazole ring. chim.it A notable advantage of this method is the high degree of regioselectivity that can often be achieved, which is governed by the frontier molecular orbital interactions between the nitrile imine and the dipolarophile. chim.it

| 1,3-Dipole Source | Dipolarophile | Key Conditions | Intermediate | Product | Noteworthy Findings |

| Hydrazonoyl halides (with base) | Terminal or internal alkynes | In situ generation of nitrile imine | None | 1,3,5-Trisubstituted or 1,3,4,5-tetrasubstituted pyrazoles | Direct formation of the pyrazole ring. nih.govchim.it |

| Hydrazonoyl halides (with base) | Alkenes | In situ generation of nitrile imine | Pyrazoline | Polysubstituted pyrazoles | The pyrazoline intermediate requires subsequent oxidation. chim.it |

| 5-Aryltetrazoles (with triflic anhydride) | Nitriles | Thermal generation of N-triflyl-nitrile imine | None | 3,5-Disubstituted-1,2,4-triazoles | N-triflyl-nitrile imines show a preference for reacting with nitriles over alkenes. oup.com |

| 2,5-Diaryltetrazoles | Alkenes | Photochemical generation of N-aryl-nitrile imine | Pyrazoline | 2-Pyrazolines | N-aryl-nitrile imines prefer to react with alkenes over nitriles. oup.com |

Diazo Compounds

The construction of the pyrazole ring itself can be efficiently achieved through the 1,3-dipolar cycloaddition of diazo compounds with suitable dipolarophiles, such as alkynes. rsc.orgrsc.org This [3+2] cycloaddition is a powerful and versatile method for forming the five-membered pyrazole heterocycle. rsc.org

The reaction typically involves an alkyne and a diazo compound, which can be generated in situ from precursors like N-tosylhydrazones. organic-chemistry.orgnih.gov The process is often highly regioselective, allowing for controlled synthesis of specific pyrazole isomers. researchgate.net Vinyldiazo compounds can also undergo a thermal electrocyclization to yield pyrazoles in a catalyst-free reaction. organic-chemistry.org This approach is valued for its operational simplicity and the use of readily available starting materials. organic-chemistry.org

Key features of pyrazole synthesis using diazo compounds:

Reaction Type : [3+2] Cycloaddition. rsc.org

Reactants : Diazo compound and a dipolarophile (e.g., alkyne). researchgate.net

Key Intermediates : Diazo compounds can be generated in situ from tosylhydrazones. organic-chemistry.orgnih.gov

Advantages : High regioselectivity, good functional group tolerance, and often mild reaction conditions. organic-chemistry.orgresearchgate.net

Table 1: Examples of Pyrazole Synthesis via Diazo Compounds

| Diazo Source | Dipolarophile | Conditions | Outcome | Reference |

|---|---|---|---|---|

| α-diazocarbonyl substrates | Alkynes | Solvent-free, heating | High yields without purification | rsc.orgresearchgate.net |

| N-tosylhydrazones (in situ) | Alkynyl bromides (in situ) | Base-mediated | 3,5-diaryl-4-bromo-1H-pyrazoles | organic-chemistry.org |

| Vinyldiazo compounds | N/A (intramolecular) | Thermal electrocyclization | Mono-, di-, and tri-substituted pyrazoles | organic-chemistry.org |

Strategies for Introducing the Formyl Group

The Vilsmeier-Haack reaction is a widely used and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds, including pyrazoles. mdpi.comrsc.org The reaction typically introduces a formyl (-CHO) group at the C-4 position of the pyrazole ring, which is electronically favored for electrophilic substitution. chempedia.infopharmaguideline.com

The process involves the use of a Vilsmeier reagent, which is typically formed from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF). arkat-usa.orgrsc.org This electrophilic species then attacks the pyrazole ring. scribd.com The reaction is particularly effective for N-substituted pyrazoles; unsubstituted 1H-pyrazoles may fail to undergo formylation at the C-4 position under similar conditions, as the initial electrophilic attack can occur at a nitrogen atom. researchgate.netumich.edu

This methodology has been successfully applied to the synthesis of 1,3-disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes from the corresponding 5-chloro-1H-pyrazoles, demonstrating its utility in producing precursors for the target compound. arkat-usa.org

General Procedure for Vilsmeier-Haack Formylation of a 5-Chloropyrazole:

Phosphorus oxychloride is added to N,N-dimethylformamide at a low temperature (e.g., 0 °C) to form the Vilsmeier reagent. arkat-usa.org

The 5-chloropyrazole substrate is added to the mixture. arkat-usa.org

The reaction is heated (e.g., 120 °C) until the starting material is consumed. arkat-usa.org

The reaction is quenched with water and neutralized to isolate the 5-chloro-1H-pyrazole-4-carbaldehyde product. arkat-usa.org

While the Vilsmeier-Haack reaction is predominant, other electrophilic substitution reactions can be used to introduce a formyl group or its precursor onto a pyrazole ring. One such alternative is the Reimer-Tiemann reaction. scribd.com This method involves reacting the heterocycle with chloroform (B151607) (CHCl₃) in the presence of a strong base, which generates dichlorocarbene (B158193) (:CCl₂) as the electrophile. scribd.com The dichlorocarbene attacks the electron-rich C-4 position of the pyrazole ring, and subsequent hydrolysis of the intermediate yields the formyl group. scribd.com

Another related electrophilic substitution is Friedel-Crafts acylation, which introduces an acyl group at the C-4 position and can be a pathway to aldehyde functionality through subsequent chemical modifications. chempedia.info These alternative methods, while often less direct or efficient than the Vilsmeier-Haack reaction for pyrazoles, represent viable strategies based on the principle of electrophilic attack at the C-4 position. chempedia.infoscribd.com

Strategies for Introducing the Chloro Group

Direct C-H halogenation is an effective strategy for introducing a chloro group onto the pyrazole ring, typically at the C-4 position. This transformation can be achieved using various chlorinating agents that facilitate an electrophilic aromatic substitution mechanism. rsc.org

Common reagents for direct chlorination include:

Trichloroisocyanuric acid (TCCA) : TCCA has been used as both an oxidant and a chlorinating agent to synthesize 4-chloropyrazoles directly from hydrazines in a one-pot cyclization/chlorination process. preprints.org It is also effective for the chlorination of pre-formed pyrazoles in solvent-free mechanochemical methods. rsc.org

N-Chlorosuccinimide (NCS) : NCS is another common and safe electrophilic chlorinating reagent used for the direct C-H halogenation of pyrazole derivatives, such as 3-aryl-1H-pyrazol-5-amines, to yield 4-chlorinated products under mild, metal-free conditions. beilstein-archives.org

These direct methods are advantageous due to their operational simplicity and the ability to avoid harsh reaction conditions. preprints.orgbeilstein-archives.org

Table 2: Reagents for Direct Chlorination of Pyrazoles

| Reagent | Abbreviation | Typical Application | Reference |

|---|---|---|---|

| Trichloroisocyanuric acid | TCCA | Solvent-free chlorination; one-pot cyclization/chlorination | rsc.orgpreprints.org |

| N-Chlorosuccinimide | NCS | Direct C-H chlorination of activated pyrazoles | beilstein-archives.org |

An innovative strategy for introducing a halogen atom involves the skeletal transformation of a fused heterocyclic system. Electrophilic ring-opening chlorination has been developed for heteroaromatics like pyrazoloazines. researchgate.netnih.govnih.gov

This process proceeds through the selective cleavage of an N-N bond within the pyrazole portion of the fused ring system, initiated by an electrophilic chlorinating agent. researchgate.netnih.gov The ring-opening is followed by skeletal rearrangement and halogenation, delivering structurally diverse halogenated compounds that would be difficult to access through direct C-H functionalization. researchgate.netnih.gov This methodology represents a powerful approach for constructing halogenated scaffolds from simple heteroaromatic precursors, thereby expanding the synthetic routes available for functionalization. researchgate.netnih.gov

Introduction of Carboxylic Acid Functionality

The carboxylic acid group is a key functional moiety that can be introduced into the pyrazole ring through several synthetic pathways. These methods provide access to pyrazole carboxylic acids, which are valuable precursors for further derivatization.

A common and direct method for synthesizing pyrazole carboxylic acids is the oxidation of a pre-existing alkyl or formyl group on the pyrazole ring. nih.gov The oxidation of pyrazole-4-carbaldehydes to their corresponding carboxylic acids is a particularly relevant transformation. researchgate.net

Various oxidizing agents can be employed for this purpose. For instance, 3-aryl(heteryl)-4-formylpyrazoles can be effectively oxidized using potassium permanganate (B83412) in a water-pyridine medium, resulting in high yields of the corresponding 3-aryl(heteryl)pyrazole-4-carboxylic acids. researchgate.net Another efficient strategy involves the use of vanadium catalysts in the presence of 30% hydrogen peroxide (H₂O₂) as the oxidant. researchgate.net This catalytic approach has been successfully applied to a diverse range of 4-formylpyrazoles. researchgate.net The choice of oxidant and reaction conditions depends on the specific substrate and the presence of other sensitive functional groups.

Table 1: Oxidizing Agents for the Conversion of Formylpyrazoles to Pyrazole Carboxylic Acids

| Oxidizing Agent/System | Substrate Example | Key Features | Reference |

| Potassium Permanganate (KMnO₄) | 3-Aryl(heteryl)-4-formylpyrazoles | High yields, conducted in water-pyridine medium. | researchgate.net |

| Vanadium Catalyst / H₂O₂ | Various 4-formylpyrazoles | Catalytic, uses a common and relatively green oxidant. | researchgate.net |

| Sodium Hypochlorite (NaOCl) | Aromatic Aldehydes | Mild conditions, phase transfer catalysis can be used. | researchgate.net |

| Silver Nitrate (AgNO₃) / H₂O₂ | Aromatic/Aliphatic Aldehydes | Catalytic, uses 30% H₂O₂ as the oxidant. | researchgate.net |

Substitution of Halogens via Organometallic Intermediates

An alternative route to pyrazole carboxylic acids involves the substitution of a halogen atom on the pyrazole ring. nih.gov This method typically proceeds through an organometallic intermediate. The process begins with a halogenated pyrazole, which is treated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), at low temperatures. This step generates a highly reactive pyrazolyl-lithium intermediate. This organometallic species is then quenched with carbon dioxide (CO₂), often from dry ice, followed by an acidic workup to yield the desired pyrazole carboxylic acid. nih.gov This strategy is valuable for introducing a carboxyl group at a specific, pre-halogenated position on the pyrazole core.

The hydrolysis of a trichloromethyl (-CCl₃) group attached to the pyrazole ring is another established method for forming a carboxylic acid functionality. nih.gov The trichloromethyl group, which can be introduced via various synthetic routes, serves as a precursor to the carboxyl group. The transformation is typically achieved by subjecting the trichloromethyl-substituted pyrazole to hydrolytic conditions, often in the presence of an acid or base catalyst. This process converts the -CCl₃ group into a -COOH group, providing a reliable pathway to the target pyrazole carboxylic acid.

Direct carboxylation of the pyrazole ring can be achieved using oxalyl chloride. nih.gov This reagent serves as both a reactant and a solvent in the reaction. The mechanism involves the initial formation of a pyrazole-containing derivative of oxalic acid chloride. This intermediate is unstable and subsequently loses a molecule of carbon monoxide (CO) to form a pyrazole carboxylic acid chloride. This acid chloride is typically not isolated but is directly hydrolyzed in a subsequent step to furnish the final pyrazole carboxylic acid. nih.gov This method has been successfully used for the carboxylation of various 1-alkyl- and 1-phenylpyrazoles. nih.gov

Advanced and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become increasingly important in the design of synthetic routes for heterocyclic compounds, including pyrazoles. The goal is to develop methods that are more environmentally benign, efficient, and safe. nih.govbenthamdirect.com

The synthesis of pyrazole derivatives is progressively adopting green chemistry principles to minimize environmental impact. nih.govresearchgate.net This shift involves developing eco-friendly protocols that are atom-economical, operationally simple, and utilize non-hazardous materials. nih.govbenthamdirect.com Key strategies include the use of green solvents, alternative energy sources, recyclable catalysts, and multicomponent reactions (MCRs). nih.govresearchgate.net

Water is often highlighted as a preferred green solvent, replacing volatile and hazardous organic solvents. acs.org Reactions conducted in aqueous media can benefit from unique reactivity and simplified workup procedures. acs.org Furthermore, solvent-free reaction conditions represent an ideal green approach, reducing waste and environmental pollution. benthamdirect.com

Alternative energy sources such as microwave irradiation and sonication (ultrasound) are employed to accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. benthamdirect.comekb.eg These techniques often lead to cleaner reactions with fewer byproducts. benthamdirect.com

Table 2: Application of Green Chemistry Principles in Pyrazole Synthesis

| Green Chemistry Principle | Application in Pyrazole Synthesis | Advantages | References |

| Use of Green Solvents | Performing reactions in water or other benign solvents. | Reduces use of volatile organic compounds (VOCs), non-toxic, non-flammable. | nih.gov, acs.org |

| Solvent-Free Reactions | Conducting reactions without a solvent, often under heating or mechanochemical mixing. | Eliminates solvent waste, simplifies purification, can increase reaction rates. | benthamdirect.com |

| Alternative Energy Sources | Employing microwave irradiation or ultrasound (sonication) to drive reactions. | Faster reaction times, higher yields, reduced energy consumption, cleaner reaction profiles. | benthamdirect.com, ekb.eg |

| Recyclable Catalysts | Utilizing heterogeneous or easily separable catalysts. | Reduces catalyst waste, lowers costs, simplifies product purification. | nih.gov, researchgate.net |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis. | High atom economy, operational simplicity, reduces synthetic steps and waste. | nih.gov |

Catalytic Methodologies

Catalytic methods play a crucial role in the efficient and selective synthesis of pyrazole derivatives. Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of various substituents onto the pyrazole ring, avoiding the need for pre-functionalized substrates rsc.org. For instance, palladium-catalyzed C-H allylation and benzylation of pyrazoles with electron-withdrawing groups at the C4 position have been reported nih.govresearchgate.net. Furthermore, metal-free catalytic systems are also being developed. For example, the direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines can be achieved using N-halosuccinimides with DMSO acting as both a catalyst and a solvent beilstein-archives.org. The Knorr pyrazole synthesis, a classic method, relies on a catalytic amount of acid to facilitate the condensation of a hydrazine with a 1,3-dicarbonyl compound jk-sci.com.

Flow Chemistry Applications in Pyrazole Synthesis

Flow chemistry has become a significant enabling technology in modern organic synthesis, offering advantages such as enhanced reaction control, improved safety, and straightforward scalability. galchimia.comnih.gov These benefits are particularly valuable for the synthesis of important heterocyclic scaffolds like pyrazoles. mdpi.com

A two-step continuous-flow process has been developed for the synthesis of 3,5-disubstituted pyrazoles from terminal alkynes and hydrazine. rsc.org This method involves an initial copper-catalyzed homocoupling of the alkyne to form a 1,3-diyne intermediate, which then reacts with hydrazine in a Cope-type hydroamination to yield the pyrazole product. rsc.org This integrated approach avoids the isolation of intermediates, streamlining the synthetic process. rsc.org

Another flow chemistry application involves the synthesis of pyrazoles from acetophenones. galchimia.com In this two-stage process, an acetophenone (B1666503) is first condensed with dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, which is then reacted with hydrazine to generate the final pyrazole product. galchimia.com This tandem reaction demonstrates the potential of flow chemistry to create a general, high-yielding method applicable to a wide range of substrates. galchimia.com

The following table highlights key flow chemistry applications in pyrazole synthesis.

| Starting Materials | Intermediate | Product | Key Advantages |

| Terminal Alkynes, Hydrazine | 1,3-Diyne | 3,5-Disubstituted Pyrazoles | Sequential reaction, no intermediate isolation. rsc.org |

| Acetophenones, DMADMF, Hydrazine | Enaminone | Substituted Pyrazoles | Tandem reaction, high yields, broad substrate scope. galchimia.com |

One-Pot and Multicomponent Reactions

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation and purification of intermediates. mdpi.com This approach aligns with the principles of green chemistry by saving time, energy, and resources. rsc.org

The synthesis of pyrazoles is well-suited to MCR strategies. A common and classic method is the Knorr synthesis, which involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. beilstein-journals.org This has been adapted into MCRs where the 1,3-dicarbonyl compound is generated in situ. For example, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in water has been developed for the synthesis of 1-H-pyrazole derivatives. longdom.org

Four-component reactions have also been successfully employed. For instance, the reaction of aldehydes, malononitrile, β-ketoesters, and hydrazine hydrate can be catalyzed by sodium gluconate to produce dihydropyrano[2,3-c]pyrazoles. rsc.org Another example is a four-component reaction of ethyl benzoylacetate, malononitrile, aryl aldehydes, and hydrazine hydrate to yield pyrano[2,3-c]pyrazole-5-carbonitrile derivatives. mdpi.com

The table below summarizes selected one-pot and multicomponent reactions for pyrazole synthesis.

| Number of Components | Reactants | Catalyst/Conditions | Product Type |

| Three | Enaminones, Benzaldehyde, Hydrazine Hydrochloride | Ammonium acetate, Water | 1-H-Pyrazoles. longdom.org |

| Four | Aldehydes, Malononitrile, β-Ketoesters, Hydrazine Hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles. rsc.org |

| Four | Ethyl Benzoylacetate, Malononitrile, Aryl Aldehydes, Hydrazine Hydrate | Choline chloride:thiourea (DES) | Pyrano[2,3-c]pyrazole-5-carbonitriles. mdpi.com |

Regioselectivity and Stereoselectivity in Pyrazole Synthesis

Controlling regioselectivity and stereoselectivity is a critical aspect of pyrazole synthesis, as the position and spatial arrangement of substituents significantly influence the biological and chemical properties of the final molecule.

Regioselectivity: The reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can potentially lead to two regioisomeric pyrazoles. However, high regioselectivity can often be achieved. For instance, the condensation of 1,3-diketones with arylhydrazines in N,N-dimethylacetamide at room temperature has been shown to be highly regioselective, furnishing 1-aryl-3,4,5-substituted pyrazoles in good yields. mdpi.com Similarly, the cyclocondensation of cross-conjugated enynones with arylhydrazines can proceed with high regioselectivity. mdpi.com

Base-mediated [3+2] cycloaddition reactions of 2-alkynyl-1,3-dithianes and sydnones provide a novel route for the regioselective synthesis of polysubstituted pyrazoles. acs.org Copper-catalyzed sydnone-alkyne cycloadditions are also known to produce 1,4-disubstituted pyrazoles with high regioselectivity. acs.org

Stereoselectivity: While the pyrazole ring itself is aromatic and planar, the synthesis of pyrazole derivatives with stereocenters in their substituents requires stereoselective methods. A notable example is the switchable synthesis of (E)- and (Z)-N-carbonylvinylated pyrazoles through the Michael addition of pyrazoles to conjugated carbonyl alkynes. nih.gov The stereochemical outcome of this reaction is controlled by the presence or absence of silver carbonate (Ag₂CO₃). In the absence of the silver salt, the thermodynamically stable (E)-isomer is formed, whereas its presence leads to the (Z)-isomer. nih.gov

The following table provides examples of reactions where regioselectivity or stereoselectivity is a key feature.

| Reaction Type | Reactants | Outcome | Controlling Factor |

| Condensation | 1,3-Diketones, Arylhydrazines | High regioselectivity for 1-aryl-3,4,5-substituted pyrazoles | Reaction conditions (solvent, temperature). mdpi.com |

| [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes, Sydnones | Regioselective formation of polysubstituted pyrazoles | Base-mediation. acs.org |

| Michael Addition | Pyrazoles, Conjugated Carbonyl Alkynes | Switchable (E)- or (Z)-N-carbonylvinylated pyrazoles | Presence or absence of Ag₂CO₃. nih.gov |

Control of Functional Group Placement

The precise arrangement of the chloro, formyl, and carboxylic acid groups on the pyrazole ring is achieved through strategic synthetic planning, primarily involving the Vilsmeier-Haack reaction on pyrazolone (B3327878) precursors. This reaction is a versatile tool for the simultaneous or sequential introduction of both the formyl and chloro groups. researchgate.net

A common and effective route commences with the synthesis of a pyrazol-5-one substituted at the 3-position with a carboxylate group or its precursor. The Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a formamide (B127407) like N,N-dimethylformamide (DMF), serves as a one-pot method for both the formylation at the C4 position and chlorination at the C5 position of the pyrazolone ring. researchgate.netchim.it For instance, the reaction of a 3-carboxy-substituted pyrazol-5-one with the Vilsmeier reagent leads to the formation of the corresponding 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid derivative. chim.it

The regioselectivity of the Vilsmeier-Haack reaction on pyrazolones is a critical aspect of controlling functional group placement. The electron-rich nature of the C4 position in the pyrazolone ring directs the electrophilic Vilsmeier reagent to this site, leading to formylation. umich.eduresearchgate.net Concurrently, the hydroxyl group at the C5 position is susceptible to substitution by a chlorine atom from the phosphorus oxychloride, resulting in the desired 5-chloro-4-formyl pyrazole structure. researchgate.netmdpi.com

The synthesis of the initial pyrazole ring with a carboxylic acid or ester group at the C3 position is itself a process where regiocontrol is paramount. The Knorr pyrazole synthesis, involving the condensation of a β-ketoester with a hydrazine, is a widely used method. The choice of the β-ketoester is crucial as it provides the carbon backbone for the pyrazole ring and introduces the ester group at the desired C3 position. For example, the reaction of diethyl 2,4-dioxopentanedioate with a substituted hydrazine would yield a pyrazole with ester groups that can be selectively hydrolyzed to the carboxylic acid. The reaction of ethyl 2-(arylhydrazono)propanoates with the Vilsmeier-Haack reagent has been shown to produce ethyl 1-aryl-4-formyl-1H-pyrazole-3-carboxylates, demonstrating a pathway where the C3-carboxylate and C4-formyl groups are established in a controlled manner. umich.edu

The following table summarizes the key reactions and reagents used to control the placement of functional groups in the synthesis of 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid derivatives.

| Functional Group | Position | Key Reaction | Reagents | Precursor |

|---|---|---|---|---|

| Carboxylic Acid | C3 | Knorr Pyrazole Synthesis | β-ketoester (e.g., diethyl 2,4-dioxopentanedioate) and Hydrazine | β-ketoester |

| Formyl | C4 | Vilsmeier-Haack Reaction | POCl₃ / DMF | Pyrazol-5-one |

| Chloro | C5 | Vilsmeier-Haack Reaction | POCl₃ / DMF | Pyrazol-5-one |

Isomer Formation and Separation Strategies

In the synthesis of polysubstituted pyrazoles, the formation of regioisomers is a common challenge that necessitates the development of selective synthetic methods and effective separation techniques. The primary source of isomerism in the synthesis of compounds like 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid arises from the initial cyclization reaction to form the pyrazole ring. uab.catuab.cat

When an unsymmetrical β-dicarbonyl compound reacts with a substituted hydrazine, two different regioisomeric pyrazoles can be formed. The regiochemical outcome is influenced by the nature of the substituents on both reactants and the reaction conditions. For instance, the synthesis of 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles has been shown to be highly regiocontrolled based on the nature of the hydrazine used; arylhydrazine hydrochlorides tend to favor the formation of the 1,3-regioisomer, while the free hydrazine leads to the 1,5-regioisomer. nih.gov This highlights the importance of carefully selecting the hydrazine derivative to direct the cyclization towards the desired pyrazole-3-carboxylic acid precursor.

Even with regioselective synthetic strategies, the formation of minor isomeric impurities can occur. longdom.org Therefore, robust separation and purification methods are essential to isolate the desired isomer in high purity. Silica gel column chromatography is a widely employed and effective technique for the separation of pyrazole regioisomers. uab.catuab.cat The differential interaction of the isomers with the stationary phase, owing to subtle differences in their polarity and steric hindrance, allows for their separation. The choice of eluent system is critical and is often optimized to achieve the best possible resolution between the isomeric products. researchgate.net

In cases where chromatographic separation is challenging, other techniques such as fractional crystallization or preparative high-performance liquid chromatography (HPLC) can be utilized. nih.gov The success of these methods depends on the physicochemical properties of the isomers, such as their solubility and crystal packing.

The following table outlines the potential formation of isomers and the corresponding strategies for their separation.

| Isomer Type | Origin | Control/Separation Strategy | Key Considerations |

|---|---|---|---|

| Regioisomers (e.g., 1,3- vs 1,5-disubstituted) | Initial pyrazole ring formation from unsymmetrical precursors | - Use of specific hydrazine derivatives (e.g., hydrochloride salt vs. free base) to direct regioselectivity.

| The electronic and steric nature of substituents on both the dicarbonyl compound and the hydrazine. |

| Positional Isomers | Side reactions during functional group introduction | - Optimization of reaction conditions (temperature, stoichiometry) to minimize side products.

| The reactivity of different positions on the pyrazole ring towards the reagents used. |

Reaction Mechanisms and Mechanistic Studies

Elucidation of Pyrazole (B372694) Ring Formation Pathways

The formation of the pyrazole ring is a cornerstone of its synthesis, with the Knorr pyrazole synthesis being a classic and widely utilized method. rsc.orgjk-sci.combeilstein-journals.org This pathway involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. For the target molecule, a suitable precursor would be a β-keto ester derivative, which provides the necessary carbon backbone and the precursor to the 3-carboxylic acid group.

The mechanism, as detailed in numerous studies, proceeds through several key steps:

Initial Nucleophilic Attack: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine onto one of the carbonyl carbons of the 1,3-dicarbonyl compound. slideshare.net This can lead to the formation of a hydrazone or an enamine intermediate. The regioselectivity of this initial attack is a critical factor, especially with unsymmetrical dicarbonyl compounds, and is influenced by the electronic and steric properties of the substituents. rsc.org

Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step leads to the formation of a five-membered heterocyclic intermediate.

Intermediate Formation: A key intermediate that has been observed and in some cases isolated is a hydroxylpyrazolidine (also referred to as a 5-hydroxy-Δ2-pyrazoline). rsc.org Kinetic studies and transient flow methods have provided new insights, revealing the presence of not only the hydroxylpyrazolidine intermediate but also unexpected di-addition intermediates where two molecules of hydrazine react with one dicarbonyl molecule. rsc.org

Dehydration and Aromatization: The final step is the acid-catalyzed dehydration of the hydroxylpyrazolidine intermediate. rsc.org The elimination of a water molecule results in the formation of a stable aromatic pyrazole ring. The dehydration of the intermediate is often considered the rate-determining step under neutral pH conditions. rsc.org

Alternative pathways, such as [3+2] cycloaddition reactions, also provide access to the pyrazole core. These methods involve the reaction of a three-atom component (like a nitrile imine, generated in situ from a hydrazonoyl halide) with a two-atom component (an alkyne or alkene). researchgate.netrsc.org For instance, the reaction between a nitrile imine and an appropriately substituted alkyne can directly yield the functionalized pyrazole ring.

Detailed Analysis of Formylation Mechanisms

The introduction of the formyl group at the C4 position of the pyrazole ring is most commonly achieved through the Vilsmeier-Haack reaction. nih.govresearchgate.net This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.org

The mechanism is a two-part process:

Formation of the Vilsmeier Reagent: The reaction begins with the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt. This is generated in situ from a substituted amide, typically N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl3). nih.govwikipedia.org The phosphorus oxychloride activates the DMF, making it susceptible to nucleophilic attack by its own chloride ion, leading to the formation of the electrophilic iminium species.

Electrophilic Aromatic Substitution: The electron-rich C4 position of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. nih.gov This results in the formation of a σ-complex intermediate. Subsequent elimination of a proton restores the aromaticity of the pyrazole ring, yielding an iminium ion intermediate attached to the C4 position.

Hydrolysis: The final step involves the hydrolysis of the iminium ion during aqueous workup. wikipedia.org This liberates the 4-formyl group (an aldehyde) and the corresponding secondary amine (dimethylamine).

Some synthetic strategies perform the cyclization and formylation in a single pot, where a hydrazone precursor is treated directly with the Vilsmeier reagent, leading to the formation of the 4-formyl pyrazole derivative. nih.govresearchgate.net

Chlorination Reaction Pathways on the Pyrazole Core

The chlorination of the pyrazole ring to introduce the chlorine atom at the C5 position typically proceeds via an electrophilic aromatic substitution mechanism. rsc.org The pyrazole ring, being an electron-rich heterocycle, is susceptible to attack by electrophiles.

The mechanistic pathway involves:

Generation of the Electrophile: A source of electrophilic chlorine (Cl+) is required. Common reagents for this purpose include N-chlorosuccinimide (NCS) and trichloroisocyanuric acid (TCCA). rsc.orgresearchgate.netscirp.org These reagents can release Cl+ under the reaction conditions.

Electrophilic Attack: The pyrazole ring attacks the electrophilic chlorine atom. The attack occurs at the C5 position, guided by the directing effects of the existing substituents on the ring. This forms a positively charged intermediate, often referred to as a σ-complex or arenium ion, where the aromaticity is temporarily disrupted.

Deprotonation: A base present in the reaction mixture removes the proton from the C5 position, restoring the aromaticity of the pyrazole ring and yielding the final 5-chloro-substituted product.

An alternative method is electrochemical chlorination. mdpi.comrsc.orgrsc.orgresearchgate.net In this process, chloride ions from a salt (e.g., NaCl) are oxidized at the anode to generate chlorine (Cl2). rsc.org The molecular chlorine then acts as the chlorinating agent in a subsequent electrophilic substitution reaction with the pyrazole substrate. mdpi.com

Carboxylation Reaction Mechanisms

The synthesis of 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid generally incorporates the carboxylic acid functionality from the starting materials rather than by direct carboxylation of a pre-formed pyrazole ring. The most prevalent mechanism involves the Knorr cyclocondensation reaction using a β-dicarbonyl compound that already contains an ester group, such as a derivative of ethyl pyruvate (B1213749) or diethyl ketomalonate.

The pathway can be described as follows:

A hydrazine condenses with a β-keto ester. nih.gov For example, the reaction of a hydrazine with a compound like diethyl 2-formyl-3-oxosuccinate or a related precursor.

The initial reaction occurs between the hydrazine and the more reactive ketone carbonyl (or its enol form), followed by intramolecular cyclization onto the ester carbonyl.

Subsequent dehydration and aromatization lead to the formation of an ethyl pyrazole-3-carboxylate. mdpi.com

This ester can then be carried through the subsequent formylation and chlorination steps.

Finally, the ester group is hydrolyzed to the carboxylic acid, typically under basic conditions followed by acidic workup.

Direct carboxylation methods exist but are less common for this specific substitution pattern. They might involve the reaction of a pyrazolyl lithium or Grignard reagent with carbon dioxide, or Friedel-Crafts type reactions with reagents like oxalyl chloride, though these are often limited by substrate reactivity and regioselectivity. researchgate.netresearchgate.net

Role of Intermediates and Transition States in Pyrazole Transformations

The pathways for pyrazole synthesis and functionalization are governed by the formation and stability of key intermediates and their corresponding transition states.

In Pyrazole Ring Formation: As mentioned, the hydroxylpyrazolidine is a crucial intermediate in the Knorr synthesis. rsc.org The stereochemistry and dehydration pathway of this intermediate can dictate the regiochemical outcome when using unsymmetrical 1,3-dicarbonyls. The transition state for the dehydration step is stabilized by acid catalysis, which involves protonation of the hydroxyl group, turning it into a good leaving group (H2O). nih.gov In [3+2] cycloadditions, nitrile imines are key reactive intermediates that are trapped in situ by dipolarophiles. researchgate.net

In Formylation: The Vilsmeier reagent (chloroiminium cation) is the key electrophilic intermediate. wikipedia.org Its reaction with the pyrazole ring proceeds through a high-energy σ-complex (arenium ion) transition state, which is stabilized by the electron-donating nature of the pyrazole ring. The subsequent hydrolysis of the resulting iminium adduct proceeds through a tetrahedral intermediate.

In Chlorination: The reaction also proceeds through a σ-complex intermediate where the electrophilic chlorine is attached to the C5 position. The stability of this intermediate, and thus the transition state leading to it, is influenced by the electronic properties of the other substituents on the pyrazole ring.

Computational studies, although not extensively reported for this specific molecule, are often used to model the energies of these intermediates and transition states, providing deeper insight into reaction kinetics and regioselectivity.

Catalytic Cycle Investigations in Pyrazole Synthesis

While the classic Knorr synthesis is often acid-catalyzed, modern methods frequently employ metal catalysts to achieve higher efficiency and selectivity.

Acid Catalysis (Knorr Synthesis): The catalytic cycle is simple, involving a proton (H+). The catalyst protonates a carbonyl oxygen of the 1,3-dicarbonyl compound, increasing its electrophilicity and facilitating the initial nucleophilic attack by hydrazine. jk-sci.comslideshare.net The proton is regenerated during the final dehydration step. nih.gov

Copper-Catalyzed Synthesis: Copper catalysts are used in various pyrazole syntheses, including cross-dehydrogenative couplings and cyclization reactions. rsc.orgacs.org A plausible catalytic cycle for a copper-catalyzed reaction, for example, the coupling of a hydrazone with another component, might involve:

Coordination of the hydrazone to a Cu(II) or Cu(I) center.

Oxidative addition or C-H activation to form a copper-containing intermediate.

Insertion of the coupling partner (e.g., an alkyne or alkene).

Reductive elimination to form the C-N or C-C bond of the pyrazole ring and regenerate the active copper catalyst. researchgate.netresearchgate.net

Rhodium-Catalyzed Synthesis: Rhodium catalysts are particularly effective for C-H activation/functionalization reactions. rsc.orgrsc.orgacs.org A typical catalytic cycle for a Rh(III)-catalyzed synthesis could be:

Coordination of the pyrazole N2 to the Rh(III) center.

Concerted metalation-deprotonation (CMD) to achieve regioselective C-H activation, forming a five-membered rhodacycle intermediate. rsc.org

Coordination and insertion of the coupling partner (e.g., an alkyne) into the Rh-C bond.

Reductive elimination to form the new C-C bond and release the product, regenerating the Rh(III) catalyst. organic-chemistry.orgacs.org

The table below summarizes the roles of different catalysts in pyrazole synthesis.

| Catalyst Type | Role in Reaction Mechanism | Key Steps in Catalytic Cycle |

| Acid (H+) | Activates carbonyl groups for nucleophilic attack. | Protonation of substrate, Deprotonation to regenerate catalyst. |

| Copper | Facilitates oxidative coupling and cyclization. | Coordination, Oxidative Addition/C-H Activation, Reductive Elimination. |

| Rhodium | Directs C-H activation for functionalization. | C-H Activation (CMD), Alkyne Insertion, Reductive Elimination. |

Interfacial Reaction Mechanisms (e.g., Microdroplet Chemistry)

Recent studies have shown that chemical reactions, particularly those involving condensation, can be dramatically accelerated in microdroplets. annualreviews.orgresearchgate.netbohrium.com This phenomenon is attributed to the unique environment at the gas-liquid interface. The synthesis of pyrazoles, which involves a key dehydration step, is a prime candidate for such acceleration.

The proposed mechanisms for reaction acceleration in microdroplets include:

High Surface-to-Volume Ratio: Microdroplets possess an extremely large surface area relative to their volume, meaning a significant fraction of reactant molecules reside at or near the interface. sblab.info

Partial Solvation: Reactants at the interface are only partially solvated. chemistryviews.org This can lower the activation energy of the reaction compared to the fully solvated state in the bulk phase, as the energetic cost of desolvation is reduced. annualreviews.org

Interfacial pH and Electric Fields: The interface of aqueous microdroplets is known to have a high electric field and can exhibit extreme pH gradients, which can serve to catalyze acid- or base-mediated reactions, such as the dehydration step in pyrazole formation. researchgate.net

Enhanced Evaporation: Rapid evaporation of the solvent (e.g., water) from the droplet surface increases reactant concentration and can help drive condensation reactions forward by removing the water byproduct, in accordance with Le Châtelier's principle. bohrium.comnih.gov

In the context of pyrazole synthesis, reagents like hydrazine and the dicarbonyl compound would accumulate at the droplet interface. The partially solvated transition states for cyclization and dehydration would be stabilized, leading to a significant increase in the reaction rate, potentially by orders of magnitude compared to the bulk reaction. rsc.orgrsc.org This approach offers a method for rapid synthesis under ambient conditions, often without the need for external catalysts. sblab.inforesearchgate.net

Derivatization and Functionalization Strategies for 5 Chloro 4 Formyl 1h Pyrazole 3 Carboxylic Acid

Transformations of the Formyl Group

The aldehyde (formyl) group at the C4 position of the pyrazole (B372694) ring is a key site for electrophilic reactions and condensations, enabling the extension of the molecular framework and the formation of new heterocyclic systems.

The formyl group serves as a crucial electrophile for cyclocondensation reactions to build fused or appended heterocyclic rings. While direct examples involving 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid are specific, the reactivity of analogous 4-formylpyrazoles provides a strong precedent for these transformations. For instance, the base-catalyzed cyclocondensation of 5-chloro-4-formyl-3-methyl-1-phenylpyrazole with hippuric acid is known to yield an oxazolone (B7731731) derivative. research-nexus.net This reaction demonstrates the potential of the formyl group to react with active methylene (B1212753) compounds to forge new five-membered rings. research-nexus.net

Similarly, condensation with ethyl glycinate (B8599266) hydrochloride can lead to the formation of complex dihydropyrano-pyrazole derivatives. research-nexus.net These reactions underscore the capability of the 4-formyl group to participate in intramolecular or intermolecular cyclizations, leading to biologically relevant structures. The Vilsmeier-Haack reaction, often used to synthesize 4-formylpyrazoles from hydrazones, highlights the stability and accessibility of this functional group for further manipulation. nih.govchemmethod.comnih.gov

Table 1: Examples of Heterocyclic Ring Formation from 4-Formylpyrazole Analogs

| Reactant | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|

| Hippuric Acid | Oxazolone | Base-catalyzed cyclocondensation | research-nexus.net |

| Ethyl Glycinate Hydrochloride | Dihydropyrano-pyrazole | Base-catalyzed cyclocondensation | research-nexus.net |

| Malononitrile | Pyridopyrazole | Condensation/Cyclization | research-nexus.net |

One of the most fundamental transformations of the formyl group is its condensation with primary amines to form imines, commonly known as Schiff bases. ekb.eg This reaction is widely reported for various pyrazole-4-carbaldehydes and represents a robust method for introducing diverse substituents. researchgate.netekb.eg The reaction typically proceeds by refluxing the pyrazole aldehyde with a primary amine in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). ekb.egresearchgate.net

A wide array of primary amines, including substituted anilines and heterocyclic amines, can be used, leading to a large library of Schiff base derivatives. ekb.eg These products are not only stable compounds in their own right but also serve as intermediates for further synthetic modifications. ekb.eg

Table 2: Examples of Amines Used in Schiff Base Formation with Pyrazole-4-carbaldehydes

| Amine Reactant | General Reaction Conditions | Reference |

|---|---|---|

| p-methyl aniline | Ethanol, reflux | ekb.eg |

| m-chloro aniline | Ethanol, reflux | ekb.eg |

| α-naphthyl amine | Ethanol, reflux | ekb.eg |

| 5-aminopyrazoles | Ethanol, reflux, cat. acetic acid | researchgate.net |

| 3-chloro-4-fluoro aniline | Microwave irradiation | ekb.eg |

The formyl group at the C4 position can be oxidized to a carboxylic acid, transforming the starting material into a 5-chloro-1H-pyrazole-3,4-dicarboxylic acid derivative. This conversion is a standard organic transformation. researchgate.net Research describes an efficient oxidation of various 4-formylpyrazoles to their corresponding pyrazole-4-carboxylic acids using vanadium catalysts with hydrogen peroxide (H2O2) as the oxidant. researchgate.net Other established methods for oxidizing aromatic aldehydes, such as potassium permanganate (B83412) in a water-pyridine medium, have also been successfully applied to 3-aryl-4-formylpyrazoles, yielding the corresponding carboxylic acids in high yields. researchgate.net Such transformations provide access to pyrazole dicarboxylic acids, which are valuable precursors for synthesizing further derivatives like amides and esters at both positions. researchgate.net

Modifications of the Carboxylic Acid Group

The carboxylic acid at the C3 position offers a reliable site for nucleophilic acyl substitution, enabling the formation of esters, amides, and other acid derivatives.

Esterification of the C3-carboxylic acid is a common strategy to modify the compound's solubility and steric properties, or to protect the acid group during reactions targeting the formyl moiety. The Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic and effective method. researchgate.netmasterorganicchemistry.com

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. dergipark.org.tr The resulting pyrazole-3-carbonyl chloride can then be reacted with a wide range of alcohols, even sterically hindered ones, often in the presence of a base like pyridine (B92270), to yield the corresponding esters smoothly. dergipark.org.tr

Table 3: Common Esterification Strategies for Pyrazole Carboxylic Acids

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., MeOH, EtOH), Acid Catalyst (e.g., H₂SO₄) | Equilibrium reaction driven by excess alcohol. | masterorganicchemistry.com |

| Via Acyl Chloride | 1. SOCl₂ or (COCl)₂ 2. Alcohol, Base (e.g., Pyridine) | Two-step process via a highly reactive intermediate. | dergipark.org.tr |

| Silver Salt Method | 1. Ag₂O 2. Alkyl Halide | Useful for forming esters of sterically hindered acids. | researchgate.net |

The formation of an amide bond from the C3-carboxylic acid is a cornerstone of medicinal chemistry, allowing for the linkage of the pyrazole core to amino acids or other amine-containing fragments. This is typically achieved by activating the carboxylic acid with a peptide coupling reagent. researchgate.netuni-kiel.de The activated intermediate, often an active ester or an O-acylisourea, is then reacted in situ with a primary or secondary amine to form the amide bond. nih.gov

A vast array of coupling reagents is available, each with specific advantages regarding reactivity, cost, and minimization of side reactions like racemization. peptide.com Common classes include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU). researchgate.netpeptide.comiris-biotech.de The choice of reagent and the addition of auxiliaries like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be tailored to the specific amine substrate to ensure high yields and product purity. peptide.com

Table 4: Selected Peptide Coupling Reagents for Amide Bond Formation

| Reagent Abbreviation | Full Name | Class | Reference |

|---|---|---|---|

| DCC | Dicyclohexylcarbodiimide | Carbodiimide | researchgate.netpeptide.com |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | Carbodiimide | researchgate.net |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | peptide.com |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Aminium Salt | researchgate.net |

Acid Chloride Formation

The conversion of the carboxylic acid moiety at the C-3 position into a more reactive acid chloride is a fundamental step for further derivatization, such as amidation or esterification. This transformation is typically achieved using standard chlorinating agents. Thionyl chloride (SOCl₂) is a commonly employed reagent for this purpose, often used in excess and under reflux conditions. researchgate.net The reaction proceeds by converting the carboxylic acid into a highly reactive acyl chloride, facilitating subsequent nucleophilic acyl substitution reactions. nih.gov

For instance, the analogous compound 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid has been successfully converted to its corresponding acid chloride using thionyl chloride. researchgate.net This resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride is stable and serves as a key intermediate for synthesizing various amide derivatives by reacting it with heterocyclic amines. researchgate.net The addition of a catalytic amount of N,N-dimethylformamide (DMF) can accelerate the reaction.

| Pyrazole Substrate | Reagent(s) | Conditions | Product | Reference |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid | Thionyl chloride | Reflux | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride | researchgate.net |

| Pyrazole-3-carboxylic acid derivatives | Thionyl chloride | - | Pyrazole-3-carbonyl chloride derivatives | nih.govresearchgate.net |

Decarboxylation Studies

Decarboxylation, the removal of the carboxyl group, from pyrazole rings can be a challenging transformation, with the reaction's success often dependent on the substituents present on the ring. For pyrazole-3-carboxylic acids, several methods have been explored. Thermal decarboxylation, sometimes facilitated by a copper catalyst in a high-boiling solvent like quinoline, has been reported. rsc.org

In other studies, decarboxylation of pyrazole carboxylic acids has been achieved by heating the acid with copper powder. researchgate.net More recently, copper(II)-facilitated decarboxylation has been demonstrated as a practical method for constructing new C-N bonds, where the decarboxylation process initiates a radical-induced activation of other substrates in the reaction mixture. rsc.org It is important to note that the presence of electron-withdrawing groups, such as the formyl and chloro substituents in 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid, can significantly influence the conditions required for efficient decarboxylation. In some cases, harsh conditions are necessary, which may affect other functional groups in the molecule. acs.org

| Pyrazole Substrate | Method/Reagent(s) | Conditions | Outcome | Reference |

| 4-Benzoyl-5-phenyl-1H-pyrazole-3-carboxylic acid | Heat | 60–80°C | 4-Benzoyl-1,5-diphenyl-pyrazole | researchgate.net |

| 3,5-Pyrazole-dicarboxylic acid | Cu(II), pyridine/water | Heat | Pyridyl-pyrazole carboxylic acids via C-N coupling | rsc.org |

| 3-Indoleacetic acids (coupling with pyrazolones) | Copper-mediated decarboxylative coupling | Mild | C-H functionalization of pyrazolones | acs.org |

Substitution and Functionalization of the Pyrazole Ring

Electrophilic Aromatic Substitution (at C-4, C-5 positions)

The pyrazole ring is aromatic, but its reactivity towards electrophilic aromatic substitution is significantly influenced by the substituents it carries. In an unsubstituted pyrazole, the C-4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. However, in 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid, the pyrazole ring is heavily substituted with electron-withdrawing groups (a formyl group at C-4, a chloro group at C-5, and a carboxylic acid group at C-3). These groups deactivate the ring towards electrophilic attack, making further substitution on the carbon atoms of the ring highly unlikely under standard conditions. The primary site for electrophilic interaction would be the ring nitrogen atoms.

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyrazole ring in the title compound, enhanced by the three electron-withdrawing substituents, makes it highly activated for nucleophilic aromatic substitution (SNAr). encyclopedia.pub The chlorine atom at the C-5 position is a suitable leaving group, allowing for its displacement by a variety of nucleophiles.

This strategy has been effectively used to synthesize 5-(N-alkyl)aminopyrazoles from 5-chloro-4-formylpyrazoles by reacting them with primary alkylamines. encyclopedia.pub The reaction proceeds via a classic SNAr mechanism, where the nucleophilic amine attacks the C-5 carbon, leading to the formation of a Meisenheimer-like intermediate, followed by the elimination of the chloride ion to yield the substituted product. This pathway provides a powerful tool for introducing diverse functionalities at the C-5 position. Other nucleophiles, such as alkoxides and thiolates, can also be employed to generate a wide array of derivatives. nih.gov

| Substrate | Nucleophile(s) | Conditions | Product Type | Reference |

| 5-chloro-4-formylpyrazoles | Primary alkylamines | Microwave irradiation | 5-(N-alkyl)amino-4-formylpyrazoles | encyclopedia.pub |

| Chloroazines (general) | Bisulfide (HS⁻), Polysulfides (Sₙ²⁻) | Aqueous solution, 25°C | Thiolated and polysulfidated azines | nih.gov |

| Halogenated pyrimidines | Anilines | Various | Anilinopyrimidines | researchgate.net |

N-Alkylation and N-Acylation Strategies

The acidic proton on the N-1 nitrogen of the pyrazole ring can be readily substituted through alkylation and acylation reactions.

N-Alkylation: This is typically achieved by deprotonating the pyrazole with a base (e.g., NaH) to form a pyrazolate anion, which then acts as a nucleophile to displace a halide from an alkyl halide. beilstein-journals.org The regioselectivity of this reaction (N-1 vs. N-2) is influenced by both steric and electronic factors. beilstein-journals.org For the title compound, the bulky substituents at the C-3 and C-5 positions would sterically hinder the N-2 position, favoring alkylation at the N-1 position. An alternative, modern approach involves acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles, which avoids the need for strong bases. mdpi.comsemanticscholar.org

N-Acylation: The pyrazole nitrogen can be acylated using standard acylating agents such as acid chlorides or anhydrides. researchgate.netthieme-connect.com N-acyl pyrazoles are valuable synthetic intermediates and have been studied as tunable inhibitors for enzymes like serine hydrolases. nih.gov The reactivity of N-acyl pyrazoles can be modulated by the electronic nature of the substituents on the pyrazole ring. The electron-withdrawing groups on the title compound would make the pyrazole moiety a better leaving group, enhancing the acylating potential of its N-acyl derivatives. nih.gov

| Reaction Type | Reagent(s) | Conditions | Product Type | Reference(s) |

| N-Alkylation | Alkyl halides, Base (e.g., NaH) | Varies (e.g., THF solvent) | N-1 alkylated pyrazoles | beilstein-journals.org |

| N-Alkylation | Trichloroacetimidates, Brønsted acid catalyst | Mild | N-alkyl pyrazoles | mdpi.comsemanticscholar.org |

| N-Acylation | Acid anhydrides, H₂SO₄ (cat.) | Heat | N-acyl pyrazoles | thieme-connect.comresearchgate.net |

| N-Acylation | Acid chlorides | Base (e.g., triethylamine) | N-acyl pyrazoles | researchgate.net |

Formation of Fused Pyrazole Systems

The functional groups on 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid provide multiple reaction sites for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry. nih.govnih.govrsc.orgrsc.org The formyl group at C-4 and the adjacent C-3 carboxylic acid (or its derivatives) are particularly useful for building fused pyridine or pyrimidine (B1678525) rings.

For example, 5-aminopyrazoles, which can be derived from 5-chloropyrazoles, undergo condensation with 1,3-dielectrophiles such as α,β-unsaturated ketones or β-ketoesters to form pyrazolo[3,4-b]pyridines. nih.govmdpi.comresearchgate.netresearchgate.net Similarly, reaction sequences involving the formyl and amino groups can lead to the formation of pyrazolo[3,4-d]pyrimidines. nih.govresearchgate.net These cyclization reactions often involve an initial condensation with the formyl group, followed by an intramolecular cyclization and dehydration or elimination. The versatility of these functional handles allows for the synthesis of a diverse range of bicyclic and polycyclic aromatic systems. nih.govnih.gov

| Fused System | Precursor Type | Reagent(s)/Conditions | Reference(s) |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole | α,β-Unsaturated ketones, ZrCl₄ | mdpi.com |

| Pyrazolo[3,4-b]pyridines | 5-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate (Gould-Jacobs) | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | 5-Amino-1-(...)-pyrazole-4-carbonitrile | Thiourea, Acetic anhydride, Hydrazine (B178648) hydrate (B1144303) | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | 5-Aminopyrazoles | N,N-substituted amides, PBr₃, Hexamethyldisilazane | researchgate.net |

Computational and Theoretical Chemistry Studies

Quantum Mechanical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties by modeling the electron density. For pyrazole (B372694) derivatives, DFT methods like B3LYP are frequently used to investigate their structural and electronic characteristics. nih.govresearchgate.netresearchgate.net

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. For 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid, DFT calculations would predict the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. researchgate.net

Studies on similar pyrazole carboxylic acids suggest that the molecule likely adopts a highly planar conformation. nih.gov This planarity is favored by the conjugated π-system of the pyrazole ring and the attached carbonyl groups. A key feature that would be investigated is the potential for intramolecular hydrogen bonding, for instance, between the hydrogen of the carboxylic acid and the oxygen of the adjacent formyl group, or a nitrogen atom in the pyrazole ring. Such an interaction would further stabilize the planar arrangement. nih.govresearchgate.net The optimized geometry is the basis for all subsequent property calculations.

Table 1: Representative Calculated Bond Lengths in Pyrazole Derivatives This table presents typical bond lengths calculated for related pyrazole structures using DFT methods, providing an estimation for the title compound.

| Bond | Typical Calculated Length (Å) researchgate.net |

|---|---|

| N-N (pyrazole) | 1.33 |

| C=O (carboxyl) | 1.21 |

| C-O (carboxyl) | 1.35 |

| C=O (formyl) | 1.22 |

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's electronic behavior. The HOMO represents the ability to donate electrons, while the LUMO represents the ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability; a large gap implies high stability and low reactivity. nih.govnih.gov For this pyrazole derivative, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring, while the LUMO would be centered on the electron-withdrawing carboxylic acid and formyl groups. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. wolfram.com It is used to identify nucleophilic (electron-rich, negative potential) and electrophilic (electron-poor, positive potential) sites. avogadro.ccyoutube.comyoutube.com For 5-chloro-4-formyl-1H-pyrazole-3-carboxylic acid, the MEP map would likely show negative potential (red/yellow) around the carbonyl oxygens and the pyrazole nitrogen atoms, indicating these are prime sites for electrophilic attack. cambridge.orgresearchgate.net Conversely, positive potential (blue) would be expected around the acidic hydrogen of the carboxyl group and the N-H proton of the pyrazole ring, highlighting them as sites for nucleophilic attack. youtube.comresearchgate.net

Table 2: Global Reactivity Descriptors (Illustrative Values) This table shows examples of reactivity descriptors calculated for analogous pyrazole systems. nih.govekb.eg

| Descriptor | Formula | Typical Value Range (eV) | Interpretation |

|---|---|---|---|

| Energy Gap (ΔE) | ELUMO – EHOMO | 4.0 - 5.0 | High value indicates high stability |

| Hardness (η) | (ELUMO – EHOMO)/2 | 2.0 - 2.5 | Resistance to charge transfer |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 3.5 - 4.5 | Electron attracting power |

Local reactivity, i.e., which part of the molecule will react, is predicted using MEP maps and the distribution of FMOs. The formyl group, for example, is a predictable site for nucleophilic addition reactions. The pyrazole ring, being electron-rich, is susceptible to electrophilic substitution, although its reactivity is modulated by the attached electron-withdrawing groups. mdpi.comnih.gov DFT can also be used to model entire reaction pathways, calculating the transition state energies to determine the activation barriers and feasibility of potential chemical transformations. researchgate.net

Molecules with significant intramolecular charge transfer, often arising from the connection of electron-donating and electron-accepting groups through a π-conjugated system, can exhibit non-linear optical (NLO) properties. The title compound features the electron-donating pyrazole ring and electron-withdrawing formyl, carboxyl, and chloro groups, suggesting potential for NLO activity. ekb.eg DFT calculations are employed to compute the electric dipole moment (μ), polarizability (α), and the first hyperpolarizability (β), which are key measures of NLO response. eurjchem.comresearchgate.net A high β value indicates a strong NLO response, making the material a candidate for applications in photonics and optoelectronics. ekb.eg

Table 3: Calculated NLO Properties for Representative Pyrazole Derivatives Values are compared to urea, a standard reference material for NLO studies. ekb.eg

| Compound | Dipole Moment (μ, Debye) | Polarizability (α, a.u.) | First Hyperpolarizability (β, a.u.) |

|---|---|---|---|

| Substituted Pyrazolyl Quinolinone | 3.5 - 8.0 | 200 - 350 | 1000 - 9000 |

Molecular Modeling and Dynamics Simulations